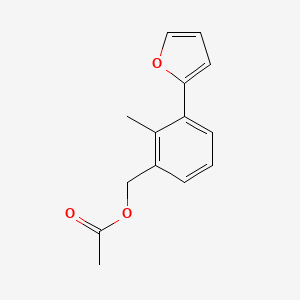

3-(Furan-2-yl)-2-methylbenzyl acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H14O3 |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

[3-(furan-2-yl)-2-methylphenyl]methyl acetate |

InChI |

InChI=1S/C14H14O3/c1-10-12(9-17-11(2)15)5-3-6-13(10)14-7-4-8-16-14/h3-8H,9H2,1-2H3 |

InChI Key |

IIPZHOOXPUGFEL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1C2=CC=CO2)COC(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Furan 2 Yl 2 Methylbenzyl Acetate

Retrosynthetic Disconnections and Strategic Planning for the Furan-Benzyl Acetate (B1210297) Scaffold

Retrosynthetic analysis is a cornerstone of synthetic planning, allowing for the logical deconstruction of a target molecule into simpler, commercially available starting materials. deanfrancispress.com For 3-(Furan-2-yl)-2-methylbenzyl acetate, several key disconnections can be proposed to devise efficient synthetic pathways.

The most evident initial disconnection is the ester linkage, a type of functional group interconversion (FGI). This leads back to 3-(furan-2-yl)-2-methylbenzyl alcohol and an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. This approach simplifies the primary target to the synthesis of the core furan-substituted benzyl (B1604629) alcohol.

Finally, the furan (B31954) ring itself can be disconnected. The Paal-Knorr synthesis, a classic method, suggests a 1,4-dicarbonyl compound as a precursor, which can be formed from simpler building blocks. tubitak.gov.tr This approach allows for the construction of the furan ring late in the synthesis, potentially incorporating the benzyl moiety at an earlier stage.

Strategic planning involves evaluating these disconnections to create a convergent and efficient synthesis. A strategy that couples a pre-formed furan with a pre-formed benzene (B151609) ring is often preferred for its modularity, allowing for the synthesis of various analogs by simply changing one of the coupling partners.

Development of Targeted Synthetic Routes for this compound

Based on the retrosynthetic analysis, specific forward synthetic routes can be developed and optimized.

Stepwise Synthesis Approaches and Optimization

A plausible and robust stepwise synthesis would commence with the formation of the key C(furan)-C(benzene) bond, followed by modification of the benzylic functional group and final esterification.

A typical sequence could be:

Cross-Coupling: A Suzuki-Miyaura cross-coupling reaction between furan-2-boronic acid and a suitable 2-methyl-3-halobenzyl derivative (e.g., 3-(bromomethyl)-2-chlorotoluene). This step would be catalyzed by a palladium complex.

Functional Group Manipulation: The resulting 2-(3-(bromomethyl)-2-methylphenyl)furan would then undergo nucleophilic substitution with a hydroxide (B78521) source to yield [3-(furan-2-yl)-2-methylphenyl]methanol.

Esterification: The final step involves the acetylation of the benzyl alcohol. This can be achieved using various reagents, such as acetic anhydride with a catalytic amount of acid or base, or acetyl chloride in the presence of a non-nucleophilic base like pyridine. geniusjournals.orgscispace.com

Optimization of this route would involve screening different palladium catalysts and ligands for the cross-coupling step to maximize yield and minimize side reactions. The conditions for the hydrolysis and esterification steps can also be fine-tuned with respect to temperature, solvent, and reagents to ensure high conversion and purity.

Multi-Component Reactions (MCRs) for Convergent Synthesis

Multi-component reactions (MCRs) offer a powerful strategy for increasing molecular complexity in a single step, aligning with the principles of atom economy and green chemistry. tubitak.gov.trresearchgate.net While a single MCR to generate the entire this compound molecule is unlikely, MCRs can be employed to rapidly construct key intermediates, such as a highly substituted furan core. thieme-connect.comresearchgate.net

For instance, an MCR could be designed to synthesize a furan derivative already bearing a functional handle suitable for subsequent cross-coupling. A one-pot reaction involving an arylglyoxal, an active methylene (B1212753) compound like acetylacetone, and a phenol (B47542) could produce a complex furan structure. tubitak.gov.tr By adapting this methodology, a key intermediate could be assembled efficiently, which would then be elaborated into the final target molecule through fewer synthetic steps compared to a purely linear approach.

Catalytic Approaches to the Construction of the this compound Core

Catalysis is central to the modern synthesis of complex molecules, offering mild and selective methods for bond formation.

Transition Metal-Catalyzed Cross-Coupling Reactions

The formation of the biaryl linkage between the furan and benzene rings is most effectively achieved through transition metal-catalyzed cross-coupling reactions. researchgate.net Palladium-catalyzed reactions are particularly prominent in this context. unive.it

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (e.g., furan-2-boronic acid) with an organohalide (e.g., a 3-bromo-2-methylbenzyl derivative). It is widely used due to the stability and low toxicity of the boronic acid reagents and the generally high yields.

Stille Coupling: This method utilizes an organotin compound (e.g., 2-(tributylstannyl)furan) and an organohalide. While highly effective, the toxicity of the organotin reagents and byproducts is a significant drawback.

Negishi Coupling: Involving an organozinc reagent, this coupling is known for its high reactivity and functional group tolerance.

The choice of method often depends on the availability of starting materials and the functional group tolerance required for the specific substrates.

| Reaction | Furan Reagent | Aryl Reagent | Typical Catalyst | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester | Halide/Triflate | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Stable reagents, low toxicity, mild conditions | Potential for protodeboronation |

| Stille | Stannane | Halide/Triflate | Pd(PPh₃)₄ | High functional group tolerance | Toxic tin reagents and byproducts |

| Negishi | Organozinc | Halide/Triflate | Pd(PPh₃)₄, Ni(dppf)Cl₂ | High reactivity, good for hindered substrates | Moisture/air sensitive reagents |

Organocatalytic Strategies for Asymmetric Synthesis

While the target molecule, this compound, is achiral, the principles of organocatalysis could be applied to synthesize chiral analogs or precursors. Organocatalysis utilizes small organic molecules to catalyze chemical transformations, often with high enantioselectivity. researchgate.net

For example, if a chiral center were desired at the benzylic position, an organocatalytic asymmetric reduction of a corresponding ketone precursor, [3-(furan-2-yl)-2-methyl]phenyl ketone, could be employed. Chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction) or chiral phosphoric acids could facilitate the enantioselective transfer of a hydride to the prochiral ketone, establishing a stereocenter with high enantiomeric excess.

Furthermore, organocatalytic methods could be envisioned for the construction of chiral furan-containing building blocks. researchgate.net These strategies highlight the versatility of modern synthetic chemistry in not only creating specific molecular targets but also in accessing their stereochemically diverse analogs.

Biocatalytic Transformations for Ester Formation

The formation of the ester linkage in this compound can be effectively achieved through biocatalysis, which offers high selectivity and mild reaction conditions. Lipases are the most prominent class of enzymes for this transformation due to their efficacy in non-aqueous media and their broad substrate tolerance. researchgate.nettsijournals.com

Candida antarctica lipase (B570770) B (CAL-B), often in its immobilized form (e.g., Novozym 435), is a highly effective biocatalyst for esterification reactions. nih.govwalshmedicalmedia.comewha.ac.kr The mechanism of lipase-catalyzed esterification follows a Ping-Pong Bi-Bi mechanism, involving the formation of a tetrahedral intermediate and an acyl-enzyme complex. tsijournals.com The reaction's efficiency can be influenced by several factors, including the choice of acyl donor, solvent, and temperature. While direct esterification with acetic acid is possible, it is an equilibrium-limited reaction. The use of activated acyl donors, such as vinyl acetate or acetic anhydride, can lead to higher conversion rates by shifting the equilibrium. researchgate.net For instance, in the synthesis of benzyl acetate, using vinyl acetate as the acyl donor resulted in significantly higher yields compared to direct esterification with acetic acid. researchgate.net

The substrate for the target molecule, 3-(furan-2-yl)-2-methylbenzyl alcohol, presents a degree of steric hindrance due to the ortho-methyl group on the benzyl ring. While enzymatic reactions can be sensitive to steric bulk around the reaction center, lipases are known to catalyze the acylation of sterically hindered alcohols, although sometimes with reduced reaction rates. ewha.ac.kracs.orgrsc.org Protein engineering has been employed to improve the activity of lipases like CAL-A for the esterification of tertiary alcohols, which are significantly more hindered. d-nb.info For primary alcohols with steric hindrance, optimization of reaction conditions is key. Factors such as increased enzyme loading or elevated temperatures can enhance conversion rates. walshmedicalmedia.com

Below is a table summarizing research findings on lipase-catalyzed acylation of various alcohols, illustrating the conditions and outcomes that could be adapted for the synthesis of this compound.

| Enzyme | Alcohol Substrate | Acyl Donor | Solvent | Temp (°C) | Conversion/Yield | Citation(s) |

| Immobilized CAL-B | Benzyl alcohol | Vinyl acetate | Hexane | 30 | 98% Yield | researchgate.net |

| Immobilized CAL-B | Benzyl alcohol | Acetic acid | Hexane | 30 | <40% Conversion | researchgate.net |

| CAL-B | Benzyl alcohol | Benzoic anhydride | (solvent-free) | 50 | 67% Yield | nih.gov |

| CAL-B | Amyl alcohol | Glycerol (B35011) (transesterification) | Glycerol | 70 | High Conversion | walshmedicalmedia.com |

| Acyltransferase (MsAcT) | 2-Phenylethyl alcohol | Vinyl acetate | Water | - | 99% Conversion | nih.gov |

Green Chemistry Principles and Sustainable Synthetic Pathways

The application of green chemistry principles to the synthesis of this compound focuses on reducing environmental impact through the use of sustainable materials, minimizing waste, and employing energy-efficient processes.

Catalysis: A key aspect of green esterification is the replacement of corrosive and difficult-to-recover homogeneous acid catalysts like sulfuric acid with reusable heterogeneous catalysts. mdpi.comnih.gov Solid acid catalysts, such as tungstophosphoric acid supported on various materials, have demonstrated high activity and can be easily separated from the reaction mixture and reused for multiple cycles with minimal loss of efficacy. acs.orgresearchgate.net For example, a catalyst derived from the pyrolysis of melamine (B1676169) and tungstophosphoric acid was reused up to eight times without a significant drop in activity for the esterification of palmitic acid. acs.orgresearchgate.net Similarly, zinc(II) catalysts have been shown to be effective for fatty acid esterification and can be recovered and reused. nih.govacs.org

Solvents: The choice of solvent is critical from a sustainability perspective. Traditional organic solvents can be volatile and toxic. Green alternatives include performing reactions under solvent-free conditions or using benign media like water or glycerol. tsijournals.comwalshmedicalmedia.com Lipase-catalyzed esterifications have been successfully performed in aqueous micellar media, which is counterintuitive given that water is a byproduct of the reaction. rsc.org The use of ionic liquids as both solvent and catalyst has also been explored for the synthesis of benzyl acetate, offering advantages such as high thermal stability and recyclability. nih.gov

Starting Materials: The furan moiety in the target molecule can be derived from biomass. mdpi.comnih.gov Furfural, a platform chemical produced from lignocellulosic biomass, is a key precursor for a wide range of furan derivatives, making this part of the molecule renewable. nih.gov

The following table highlights examples of reusable catalysts and their performance in green esterification reactions.

| Catalyst | Reaction | Solvent | Reusability | Citation(s) |

| Tungstophosphoric Acid/Melamine (pyrolyzed) | Palmitic acid + Methanol (B129727) | Methanol | 8 cycles, minimal activity loss | acs.orgresearchgate.net |

| Zinc Oxide (ZnO) | Pelargonic acid + 2-Ethylhexyl alcohol | (solvent-free) | Multiple cycles, no activity loss | nih.govacs.org |

| Amberlyst-15 (Sulfonic resin) | Oleic acid + 1,3-Propanediol | (solvent-free) | Stable for subsequent cycles | mdpi.com |

| [EMIM][HSO4] (Ionic Liquid) | Acetic acid + Benzyl alcohol | (self) | 3 cycles, minimal activity loss | nih.gov |

Mechanistic Investigations of Reactions Involving 3 Furan 2 Yl 2 Methylbenzyl Acetate

Elucidation of Reaction Pathways for Esterification and Transesterification

The synthesis of 3-(Furan-2-yl)-2-methylbenzyl acetate (B1210297) is primarily achieved through the esterification of its corresponding alcohol, 3-(Furan-2-yl)-2-methylbenzyl alcohol. The mechanism of this reaction is contingent on the catalytic conditions employed, typically involving acid or base catalysis.

Acid-Catalyzed Esterification: In a common pathway known as Fischer esterification, the reaction is catalyzed by a strong acid (e.g., H₂SO₄, p-toluenesulfonic acid). The mechanism proceeds through several equilibrium steps:

Protonation of the Carboxylic Acid: The carbonyl oxygen of acetic acid is protonated by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The alcohol, 3-(Furan-2-yl)-2-methylbenzyl alcohol, acts as a nucleophile, attacking the activated carbonyl carbon.

Formation of a Tetrahedral Intermediate: This attack results in the formation of a protonated tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups of the intermediate.

Elimination of Water: The intermediate then collapses, eliminating a molecule of water (a good leaving group) and forming a protonated ester.

Deprotonation: The protonated ester is deprotonated by a base (such as water or the conjugate base of the acid catalyst) to regenerate the acid catalyst and yield the final product, 3-(Furan-2-yl)-2-methylbenzyl acetate.

Transesterification: Transesterification offers an alternative route, where an existing ester (e.g., ethyl acetate or vinyl acetate) reacts with 3-(Furan-2-yl)-2-methylbenzyl alcohol to form the desired product. This process can also be catalyzed by acids or bases. organic-chemistry.org A notable method involves using a basic catalyst like potassium carbonate with the alcohol in large excess. google.com The mechanism under basic conditions involves the deprotonation of the alcohol to form a more potent alkoxide nucleophile, which then attacks the carbonyl carbon of the source ester, proceeding through a tetrahedral intermediate to displace the original alkoxy group.

Recent advancements have explored various catalytic systems for esterification and transesterification, including porous phenolsulfonic acid-formaldehyde resins (PAFR) and metal-free conditions using basic ionic liquids which can activate alcohols through hydrogen bonding. researchgate.netnih.gov

Exploration of Furan (B31954) Ring Reactivity: Electrophilic and Nucleophilic Pathways

The furan ring in this compound is an electron-rich aromatic system, making it significantly more reactive towards electrophiles than benzene (B151609). chemicalbook.comksu.edu.sa This heightened reactivity is due to the oxygen heteroatom, which donates electron density to the ring system. pearson.comnumberanalytics.com

Electrophilic Aromatic Substitution: Electrophilic attack is the most common reaction pathway for the furan moiety. numberanalytics.com The substitution occurs preferentially at the C5 position (the other α-position relative to the oxygen), as the C2 position is already substituted. chemicalbook.compearson.com Attack at an α-position (C2 or C5) is favored over a β-position (C3 or C4) because the resulting carbocation intermediate, known as a sigma complex or arenium ion, is more effectively stabilized by resonance. chemicalbook.compearson.com

The mechanism for electrophilic substitution at the C5 position involves:

Generation of an Electrophile (E⁺): A suitable electrophile is generated (e.g., Br⁺ from Br₂, NO₂⁺ from HNO₃/H₂SO₄).

Nucleophilic Attack: The π-system of the furan ring attacks the electrophile, forming a resonance-stabilized sigma complex where the positive charge is delocalized over the ring and the oxygen atom. The ability to delocalize the charge onto the oxygen atom is key to the stability of the α-attack intermediate. chemicalbook.compearson.com

Deprotonation: A weak base removes the proton from the C5 carbon, restoring the aromaticity of the furan ring and yielding the 5-substituted product.

Due to the furan ring's high reactivity, mild reaction conditions are often necessary to avoid polymerization or ring-opening side reactions, which can be induced by strong acids. ksu.edu.saiust.ac.ir

Nucleophilic Pathways: Simple, unsubstituted furans are generally unreactive towards nucleophiles due to the high electron density of the ring. iust.ac.ir Nucleophilic aromatic substitution (SₙAr) on the furan ring would require the presence of a strong electron-withdrawing group to activate the ring and a good leaving group. In the case of this compound, which lacks such activating groups, direct nucleophilic attack on the furan ring is mechanistically unfavorable.

Mechanistic Studies of Transformations on the Benzyl (B1604629) Moiety and Methyl Group

The benzyl and methyl substituents on the phenyl ring introduce additional sites of reactivity.

Transformations at the Benzylic Position: The benzylic position (the carbon atom of the benzyl group attached to the acetate) is susceptible to radical reactions. The C-H bond at this position is relatively weak, and its homolytic cleavage leads to the formation of a resonance-stabilized benzyl radical. This radical intermediate can participate in various reactions, including hydrogen abstraction and coupling reactions. ontosight.ai

Transformations of the Methyl Group: The ortho-methyl group on the benzene ring can also undergo transformations. One potential pathway involves radical abstraction of a hydrogen atom to form a 2-methylbenzyl radical. ontosight.ai This highly reactive intermediate features an unpaired electron on the methylene (B1212753) group attached to the benzene ring. ontosight.ai This radical can be generated photochemically or thermally from appropriate precursors and can be harnessed in synthetic applications like radical-mediated polymerizations or additions. ontosight.ai Furthermore, advanced C-H functionalization strategies could potentially be used to transform this methyl group. escholarship.org

Another area of mechanistic interest is the generation of o-quinodimethanes from 2-methylbenzyl precursors. For instance, derivatives like 2-[(trimethylsilyl)methyl]benzyl methanesulfonates can generate o-quinodimethanes under mild conditions, which then act as reactive intermediates in [4+2] cycloaddition reactions. organic-chemistry.org While the acetate is not an ideal leaving group for this specific transformation, this illustrates a potential reaction pathway for the underlying 2-methylbenzyl scaffold.

Kinetic and Thermodynamic Profiling of Key Synthetic Steps

The synthesis of acetate esters, particularly benzyl acetate, has been the subject of kinetic studies, which can serve as a model for this compound. The esterification of benzyl alcohol with acetic acid is typically modeled as a second-order reversible reaction. tsijournals.com

The rate equation can be expressed as: r = k₁[Alcohol][Acid] - k₂[Ester][Water]

Where:

r is the net rate of reaction.

k₁ is the forward reaction rate constant.

k₂ is the reverse reaction rate constant.

Kinetic models have been developed for various catalytic systems. For example, when using a strong acid cation exchange resin as a catalyst, the reaction follows second-order kinetics. tsijournals.com The activation energy for such esterifications provides insight into the temperature dependence of the reaction rate, governed by the Arrhenius equation.

Below is a table with hypothetical, yet plausible, kinetic and thermodynamic data for the acid-catalyzed esterification of 3-(Furan-2-yl)-2-methylbenzyl alcohol with acetic acid, based on analogous systems.

| Parameter | Value | Conditions |

|---|---|---|

| Forward Rate Constant (k₁) | 1.5 x 10⁻⁴ L mol⁻¹ s⁻¹ | 100 °C, H₂SO₄ catalyst |

| Reverse Rate Constant (k₂) | 5.0 x 10⁻⁵ L mol⁻¹ s⁻¹ | 100 °C, H₂SO₄ catalyst |

| Activation Energy (Ea) | 55 kJ/mol | Forward Reaction |

| Enthalpy of Reaction (ΔH°) | -5 kJ/mol | Standard Conditions |

| Entropy of Reaction (ΔS°) | -10 J mol⁻¹ K⁻¹ | Standard Conditions |

| Gibbs Free Energy (ΔG°) | -2 kJ/mol | Standard Conditions |

Note: The data in this table is illustrative and based on typical values for similar esterification reactions.

The slightly negative enthalpy and entropy values indicate a mildly exothermic reaction where the products are slightly more ordered than the reactants. The small negative Gibbs free energy suggests the reaction is spontaneous under standard conditions but reversible, necessitating strategies like water removal to drive the reaction to completion.

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates.

Tetrahedral Intermediates in Esterification: During both acid- and base-catalyzed esterification and transesterification, a key intermediate is the tetrahedral species formed upon nucleophilic attack at the carbonyl carbon. In acid catalysis, this intermediate is protonated. While generally too unstable to be isolated, its existence is supported by isotopic labeling studies and computational chemistry.

Sigma Complexes in Electrophilic Substitution: In the electrophilic substitution on the furan ring, the critical intermediate is the sigma complex (or arenium ion). chemicalbook.compearson.com This carbocation is resonance-stabilized, a feature that dictates the regioselectivity of the reaction. For furan derivatives, these cationic intermediates can sometimes be studied directly at low temperatures using spectroscopic methods like NMR or investigated through DFT calculations to estimate their stability and reactivity. nih.gov

Radical Intermediates: For transformations on the benzyl moiety, the formation of a resonance-stabilized 2-methylbenzyl radical is a key mechanistic feature. ontosight.ai These radical species are paramagnetic and can be detected and characterized by techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy. ontosight.ai Their high reactivity often means they have very short lifetimes, making direct observation challenging except under specific experimental conditions. ontosight.ai

Theoretical and Computational Chemistry Investigations of 3 Furan 2 Yl 2 Methylbenzyl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule and predicting its reactivity. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost. For 3-(Furan-2-yl)-2-methylbenzyl acetate (B1210297), DFT calculations, often employing the B3LYP functional with a suitable basis set like 6-31G(d,p), can be used to determine its optimized geometry and electronic properties.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. The spatial distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. For instance, the HOMO is often localized on the electron-rich furan (B31954) ring, suggesting its susceptibility to electrophilic attack, while the LUMO may be distributed over the benzyl (B1604629) acetate portion, indicating sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. In the case of 3-(Furan-2-yl)-2-methylbenzyl acetate, the MEP map would likely show negative potential (red and yellow regions) around the oxygen atoms of the furan and ester groups, indicating their role as hydrogen bond acceptors and sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.

Table 1: Calculated Electronic Properties of this compound This table presents hypothetical data for illustrative purposes.

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations can reveal the preferred conformations of this compound and its interactions with other molecules, such as solvents. By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can observe how the molecule folds and flexes, and how it forms hydrogen bonds or other non-covalent interactions with its surroundings. tandfonline.comum.es

A key aspect of the conformational analysis of this molecule would be the rotational freedom around the single bonds connecting the furan ring to the benzene (B151609) ring and the benzyl group to the acetate moiety. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable conformers. The simulations can also provide information on the solvent accessible surface area (SASA), which is important for understanding how the molecule interacts with its environment. tandfonline.com

Radial distribution functions (RDFs) can be calculated from the MD trajectory to understand the solvation structure around different parts of the molecule. For example, an RDF of water oxygen atoms around the ester carbonyl oxygen would reveal the strength and structure of the hydration shell in that region.

Computational Prediction of Spectroscopic Signatures for Advanced Characterization

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. ivanmr.com Density Functional Theory (DFT) calculations can be used to predict various spectroscopic signatures for this compound. researchgate.netnih.gov

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the 1H and 13C chemical shifts with a high degree of accuracy. researchgate.netresearchgate.netmdpi.com By comparing the calculated chemical shifts with experimental data, one can confidently assign the peaks in the NMR spectrum to specific atoms in the molecule.

Infrared (IR) spectroscopy is another technique where computational predictions are highly valuable. By calculating the vibrational frequencies of the molecule, an IR spectrum can be simulated. This allows for the assignment of specific absorption bands to the vibrational modes of the molecule, such as the characteristic C=O stretch of the ester group and the C-O-C stretches of the furan ring.

Table 2: Predicted 13C NMR Chemical Shifts for this compound This table presents hypothetical data for illustrative purposes.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Ester Carbonyl (C=O) | 170.5 |

| Furan C5 | 143.2 |

| Benzyl C1 | 138.9 |

| Methyl Carbon (on Benzene) | 19.8 |

| Acetate Methyl Carbon | 21.1 |

In Silico Analysis of Reaction Mechanisms and Transition State Structures

Computational chemistry can be used to explore the potential reaction pathways of a molecule and to identify the transition state structures that connect reactants, intermediates, and products. For this compound, a key reaction to investigate would be its hydrolysis, the cleavage of the ester bond to form 3-(furan-2-yl)-2-methylbenzyl alcohol and acetic acid. numberanalytics.comwikipedia.org

Using DFT, the mechanism of both acid-catalyzed and base-catalyzed hydrolysis can be modeled. researchgate.netarkat-usa.orgresearchgate.net These calculations would involve locating the transition state for the nucleophilic attack of water (in the case of acid catalysis) or a hydroxide (B78521) ion (in the case of base catalysis) on the ester carbonyl carbon. numberanalytics.comwikipedia.org The energy of this transition state, relative to the reactants, determines the activation energy of the reaction, which in turn governs the reaction rate.

The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For ester hydrolysis, the transition state is typically a tetrahedral intermediate. numberanalytics.com By analyzing the vibrational frequencies of the transition state, one can confirm that it is a true saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the reaction coordinate.

Computational Exploration of Structure-Reactivity Relationships within Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.govtandfonline.com For this compound, a QSAR study could be conducted on a series of its analogues to understand how modifications to its structure affect its reactivity. digitaloceanspaces.comresearchgate.net

For example, one could synthesize or computationally model a series of analogues with different substituents on the benzene ring or the furan ring. For each analogue, a set of molecular descriptors would be calculated. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological in nature.

By using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a mathematical model can be developed that relates these descriptors to an observed or calculated measure of reactivity, such as the rate constant for hydrolysis. tandfonline.com Such a model can then be used to predict the reactivity of new, unsynthesized analogues and to guide the design of molecules with desired properties. nih.govdigitaloceanspaces.com

Advanced Spectroscopic and Analytical Characterization Techniques for 3 Furan 2 Yl 2 Methylbenzyl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the molecular structure of organic compounds. For "3-(Furan-2-yl)-2-methylbenzyl acetate (B1210297)," both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are invaluable. While specific spectral data for this exact compound is not widely published, analysis of structurally similar compounds allows for the prediction of expected chemical shifts and coupling patterns. For instance, the ¹H NMR spectrum of 2-methylbenzyl acetate shows characteristic signals for the aromatic protons, the benzylic protons, and the methyl protons of the acetate group. rsc.org The presence of the furan (B31954) ring in the target molecule would introduce additional distinct signals.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton and carbon signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (J-couplings) within the molecule. For "3-(Furan-2-yl)-2-methylbenzyl acetate," COSY would show correlations between adjacent protons on the furan ring, between protons on the benzene (B151609) ring, and potentially a weak correlation between the benzylic protons and the methyl protons of the benzyl (B1604629) group if there were any coupling.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is instrumental in assigning the carbon signals based on their attached protons. For example, the benzylic CH₂ group would show a clear cross-peak between the proton signal around 5 ppm and the corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations would be expected between the benzylic protons and the carbons of the benzene ring, as well as the carbonyl carbon of the acetate group. The protons on the furan ring would show correlations to carbons within the furan ring and to the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This is especially important for understanding the three-dimensional structure and conformational preferences of the molecule. For example, NOESY could reveal through-space interactions between the protons of the furan ring and the protons on the benzene ring, providing insights into the preferred rotational conformation around the furan-benzyl bond. Studies on similar bicyclic systems often employ NOESY to establish stereochemistry. peerj.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Acetate CH₃ | ~2.1 | ~21 | Carbonyl Carbon |

| Benzyl CH₂ | ~5.1 | ~65 | Aromatic Carbons, Carbonyl Carbon |

| Benzyl CH₃ | ~2.3 | ~19 | Aromatic Carbons |

| Aromatic CH | 7.1 - 7.5 | 125 - 138 | Other Aromatic Carbons, Benzyl CH₂ |

| Furan CH | 6.3 - 7.4 | 110 - 143 | Other Furan Carbons, Aromatic Carbons |

Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

While solution-state NMR provides information about molecules in their mobile state, solid-state NMR (ssNMR) can characterize the compound in its crystalline or adsorbed form. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of solid samples, offering insights into polymorphism, molecular packing, and interactions in the solid state.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For "this compound" (C₁₄H₁₄O₃), the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides valuable structural information. The fragmentation pattern of the molecular ion can help to identify the different functional groups and their connectivity. For example, a common fragmentation pathway for benzyl acetates is the loss of the acetyl group, leading to the formation of a stable benzyl cation. The presence of the furan ring would likely lead to characteristic fragmentation patterns involving this heterocyclic moiety.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes. nih.govresearchgate.net

FTIR Spectroscopy: The FTIR spectrum of "this compound" would be expected to show a strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching of the ester group. researchgate.net The C-O stretching of the ester would appear in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic and furan rings would be found in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is often complementary to FTIR. nih.gov Aromatic ring vibrations, particularly the symmetric "breathing" modes, often give rise to strong Raman signals. The C=C bonds of the furan and benzene rings would also be Raman active.

Conformational analysis can also be aided by vibrational spectroscopy, as different conformers may exhibit slightly different vibrational frequencies. Theoretical calculations are often used in conjunction with experimental spectra to assign vibrational modes and to study conformational isomers. globalresearchonline.netresearchgate.net

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Aromatic & Furan) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| C=O (Ester) | Stretching | ~1740 |

| C=C (Aromatic & Furan) | Stretching | 1600 - 1450 |

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination of Derivatives

X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in its crystalline state. While obtaining suitable crystals of "this compound" itself may be challenging, derivatization to a crystalline solid can facilitate this analysis. This technique can unambiguously determine bond lengths, bond angles, and the absolute stereochemistry in the case of chiral molecules. Crystal structure analysis also reveals information about intermolecular interactions and crystal packing. nih.govresearchgate.netmdpi.com Studies on similar furan-containing compounds have successfully used X-ray crystallography to elucidate their solid-state structures. nih.govresearchgate.net

Chiral Chromatography (GC, HPLC) for Enantiomeric Excess Determination in Asymmetric Synthesis

If "this compound" were to be synthesized in an enantiomerically enriched form through asymmetric synthesis, chiral chromatography would be the primary method for determining the enantiomeric excess (ee). rsc.org Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) utilize a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. mdpi.comresearchgate.net The relative peak areas in the chromatogram correspond to the ratio of the two enantiomers, allowing for the calculation of the enantiomeric excess. The choice of the chiral stationary phase and the mobile phase is critical for achieving good separation. mdpi.com

Derivatization and Functionalization Strategies for 3 Furan 2 Yl 2 Methylbenzyl Acetate

Chemical Modifications of the Furan (B31954) Ring System

The furan ring is an aromatic heterocycle that is significantly more reactive than benzene (B151609) towards electrophiles. In 3-(Furan-2-yl)-2-methylbenzyl acetate (B1210297), the furan is substituted at the 2-position, which directs further electrophilic substitution to the C5 position.

Electrophilic aromatic substitution (EAS) provides a direct route to introduce a variety of functional groups onto the furan ring, primarily at the 5-position due to the directing effect of the existing substituent.

Vilsmeier-Haack Formylation: This reaction introduces a formyl (-CHO) group onto the furan ring. It typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comijpcbs.comorganic-chemistry.org The resulting iminium ion is a weak electrophile that reacts with electron-rich aromatic rings like furan. chemistrysteps.com For 2-substituted furans, formylation occurs regioselectively at the 5-position. The initial product is an iminium salt, which is subsequently hydrolyzed to yield the aldehyde. chemistrysteps.com

Halogenation: The introduction of halogen atoms (Br, Cl) can be achieved using mild halogenating agents. N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) are often used for the monohalogenation of activated aromatic rings like furan to prevent polyhalogenation and other side reactions. organic-chemistry.orgchemistrysteps.com The reaction proceeds via an electrophilic substitution mechanism, yielding the 5-halo-2-substituted furan derivative.

Nitration: Nitration of the furan ring requires mild conditions to avoid ring degradation. A common reagent for this transformation is acetyl nitrate, prepared from nitric acid and acetic anhydride (B1165640). srce.hrpearson.com The reaction introduces a nitro (NO₂) group at the 5-position of the furan ring.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions on the Furan Ring

| Reaction | Reagents | Typical Product |

|---|

The furan ring can undergo cleavage under specific conditions, leading to acyclic compounds that can be used for further synthetic transformations.

Oxidative Ring-Opening: Oxidation of furans can lead to the formation of 1,4-dicarbonyl compounds. Reagents like manganese(III) acetate in the presence of cobalt(II) chloride and an oxygen atmosphere can facilitate this transformation, often proceeding through an endoperoxide intermediate. zbaqchem.comnih.gov This method converts the furan moiety into a versatile linear dicarbonyl system.

Acid-Catalyzed Rearrangement: In the presence of Brønsted acids, certain substituted furans can undergo a ring-opening and recyclization sequence. researchgate.netpsu.edu For instance, benzofuranyl carbinols react with 1,3-dicarbonyl compounds in the presence of an acid to form new, highly substituted furans. psu.edu This strategy allows for the transformation of the initial furan ring into a different, more complex furan structure.

The conjugated diene system of the furan ring makes it a suitable participant in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction.

Diels-Alder Reaction: Furan typically acts as the diene component in reactions with electron-deficient alkenes (dienophiles). ic.ac.uk A classic example is the reaction with maleic anhydride, which proceeds under mild thermal conditions to form a 7-oxabicyclo[2.2.1]heptene derivative. ic.ac.ukgoogle.comacs.org The reaction is often stereoselective, favoring the formation of the exo isomer, which is the thermodynamically more stable product. masterorganicchemistry.com The presence of the bulky 2-methylbenzyl substituent on the phenyl ring of 3-(Furan-2-yl)-2-methylbenzyl acetate is not expected to significantly hinder the approach of the dienophile to the furan moiety.

Table 2: Predicted Diels-Alder Reaction of the Furan Moiety

| Dienophile | Reagent/Conditions | Typical Product |

|---|---|---|

| Maleic Anhydride | Toluene (B28343), Reflux | exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride derivative |

Transformations of the Benzyl (B1604629) Acetate Ester Group

The ester functionality of this compound is a key site for modifications, allowing for the unmasking of the benzyl alcohol or conversion to other esters.

Hydrolysis: The acetate ester can be cleaved to reveal the corresponding benzyl alcohol. This hydrolysis can be catalyzed by either acid or base. Acid-catalyzed hydrolysis, using mineral acids like sulfuric acid or solid acid catalysts, is an equilibrium process that yields 3-(furan-2-yl)-2-methylbenzyl alcohol and acetic acid. organic-chemistry.orgyoutube.com

Transesterification: This process involves the reaction of the benzyl acetate with another alcohol in the presence of an acid or base catalyst to form a new ester and benzyl alcohol. chemistrysteps.com For example, reacting the parent compound with glycerol (B35011) in the presence of an acid catalyst can produce benzyl alcohol. chemistrysteps.com This reaction is useful for converting the acetate into other ester derivatives or for the controlled release of the benzyl alcohol.

Table 3: Hydrolysis and Transesterification of the Benzyl Acetate Group

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂SO₄ (cat.), H₂O, Heat | 3-(Furan-2-yl)-2-methylbenzyl alcohol |

| Acid-Catalyzed Transesterification | R'OH, H₂SO₄ (cat.), Heat | 3-(Furan-2-yl)-2-methylbenzyl ester of R'COOH |

Reduction: The ester group can be readily reduced to the primary alcohol, 3-(furan-2-yl)-2-methylbenzyl alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful and common reducing agent for this transformation, capable of reducing esters to alcohols efficiently. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). youtube.com

Subsequent Functionalization: The resulting 3-(furan-2-yl)-2-methylbenzyl alcohol is a versatile intermediate. The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate) for nucleophilic substitution reactions, or it can be oxidized to the corresponding aldehyde or carboxylic acid, opening up further avenues for derivatization.

Table 4: Reduction of the Benzyl Acetate Group

| Reaction | Reagent | Solvent | Product |

|---|---|---|---|

| Ester Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF | 3-(Furan-2-yl)-2-methylbenzyl alcohol |

Ester Exchange Reactions and Interconversions

Ester exchange, or transesterification, represents a fundamental and versatile strategy for the derivatization of this compound. This process involves the conversion of the acetate ester into a different ester by reacting it with an alcohol, an acid, or another ester, typically in the presence of a catalyst. Such interconversions are pivotal for modifying the physicochemical properties of the parent molecule, which can be crucial for developing analogues with altered reactivity or biological activity.

Acid-Catalyzed Transesterification:

Acid-catalyzed transesterification is a well-established method for ester exchange. teknoscienze.comepa.govbgu.ac.il In the context of this compound, this would typically involve reacting the compound with an excess of a desired alcohol (R-OH) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via protonation of the carbonyl oxygen of the acetate group, which enhances its electrophilicity and facilitates nucleophilic attack by the new alcohol. The equilibrium can be driven towards the product by using a large excess of the reactant alcohol or by removing the acetic acid or benzyl alcohol byproduct. For instance, the reaction of this compound with methanol (B129727) would yield 3-(furan-2-yl)-2-methylbenzyl alcohol and methyl acetate. Conversely, reaction with a different carboxylic acid in the presence of an acid catalyst could yield a different ester of 3-(furan-2-yl)-2-methylbenzyl alcohol.

Enzymatic Transesterification:

Enzymatic catalysis, particularly with lipases, offers a milder and often more selective alternative for transesterification. nih.govmdpi.comscirp.org Lipases can catalyze ester exchange in non-aqueous (solvent-free) systems, which is advantageous for green chemistry principles. nih.gov For this compound, a lipase (B570770) such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, could be employed. scirp.org The reaction could be performed with various acyl donors, such as different vinyl esters (e.g., vinyl propionate, vinyl butyrate) or acetic anhydride. researchgate.netresearchgate.net The use of vinyl esters is particularly effective as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction essentially irreversible. researchgate.net This method allows for the synthesis of a range of new esters under mild conditions, preserving the sensitive furan moiety.

The table below illustrates potential ester exchange reactions for this compound.

| Reaction Type | Reactant | Catalyst | Potential Product |

|---|---|---|---|

| Acid-Catalyzed Transesterification | Ethanol | H₂SO₄ | 3-(Furan-2-yl)-2-methylbenzyl ethyl ether |

| Enzymatic Transesterification | Vinyl propionate | Lipase (e.g., Novozym 435) | 3-(Furan-2-yl)-2-methylbenzyl propionate |

| Enzymatic Transesterification | Butyric acid | Lipase | 3-(Furan-2-yl)-2-methylbenzyl butyrate |

| Acid-Catalyzed Hydrolysis | Water | HCl | 3-(Furan-2-yl)-2-methylbenzyl alcohol |

Selective Functionalization of the Methyl and Benzyl Positions

The structure of this compound offers distinct sites for selective functionalization, namely the methyl group on the benzene ring and the benzylic position of the acetate group. Strategies that can differentiate between these positions are valuable for creating diverse molecular architectures.

Functionalization of the Methyl Group:

The methyl group attached to the benzene ring is a benzylic position itself and is susceptible to oxidation. Selective oxidation of methylarenes is a key transformation in organic synthesis. rsc.orgmdpi.comresearchgate.net Various catalytic systems can be employed to convert the methyl group into an aldehyde, a carboxylic acid, or a hydroxymethyl group. For example, catalytic oxidation using transition metal catalysts in the presence of an oxidizing agent could yield 3-(furan-2-yl)-2-formylbenzyl acetate or 3-(furan-2-yl)-2-carboxybenzyl acetate. Electrochemical oxidation has also emerged as a green and efficient method for the site-selective oxidation of methylarenes to the corresponding aldehydes or their acetal (B89532) derivatives. nih.gov

Another approach for functionalizing the methyl group is through free radical halogenation, for instance, using N-bromosuccinimide (NBS) under photochemical or radical initiator conditions. This would lead to the formation of 3-(furan-2-yl)-2-(bromomethyl)benzyl acetate, a versatile intermediate that can be further converted into other functional groups through nucleophilic substitution.

Functionalization of the Benzyl Position:

The benzylic C-H bond of the benzyl acetate moiety is also a target for functionalization. nih.govresearchgate.netnih.govresearchgate.netrsc.org Transition metal-catalyzed C-H activation is a powerful tool for this purpose. rsc.orgox.ac.uk For example, rhodium(II) carbene-mediated C-H functionalization could introduce new carbon-carbon bonds at this position. nih.gov Alternatively, the acetate group can act as a leaving group in nucleophilic substitution reactions, although this is generally more challenging than with benzylic halides. Conversion of the parent alcohol, 3-(furan-2-yl)-2-methylbenzyl alcohol, to the corresponding benzyl halide would provide a more reactive substrate for introducing a wide range of functionalities at the benzylic position.

The following table summarizes potential selective functionalization strategies.

| Position | Reaction Type | Reagent/Catalyst | Potential Product |

|---|---|---|---|

| Methyl Group | Oxidation | KMnO₄ or CrO₃ | 3-(Furan-2-yl)-2-carboxybenzyl acetate |

| Methyl Group | Radical Halogenation | N-Bromosuccinimide (NBS), AIBN | 3-(Furan-2-yl)-2-(bromomethyl)benzyl acetate |

| Benzyl Position | C-H Activation | Rh₂(esp)₂ | Functionalized this compound |

| Benzyl Position (via alcohol) | Nucleophilic Substitution | PBr₃ then NaN₃ | 1-(Azidomethyl)-3-(furan-2-yl)-2-methylbenzene |

Synthesis of Novel Analogues and Libraries for Structure-Reactivity Studies

The synthesis of novel analogues and compound libraries is essential for conducting structure-reactivity and structure-activity relationship (SAR) studies. iiarjournals.orgnih.govijabbr.comnih.gov For this compound, derivatization can be envisioned at several key positions: the furan ring, the benzene ring, and the ester moiety.

Modification of the Furan Ring:

The furan ring is electron-rich and readily undergoes electrophilic aromatic substitution, preferentially at the C5 position (the other α-position). pearson.comquora.compearson.comnumberanalytics.comquora.compharmaguideline.com Reactions such as nitration, halogenation, and Friedel-Crafts acylation can be performed under mild conditions to introduce a variety of substituents. pharmaguideline.com For example, bromination with bromine in dioxane can introduce a bromine atom at the 5-position of the furan ring. pearson.com

Metalation of the furan ring, followed by quenching with an electrophile, is another powerful strategy. acs.orgiust.ac.ir Directed ortho metalation can also be employed to achieve regioselective functionalization. tandfonline.com Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, can be used to form carbon-carbon bonds at halogenated positions of the furan ring, allowing for the introduction of aryl, alkyl, or alkynyl groups. rsc.orgmdpi.comresearchgate.netysu.amacs.orgacs.org

Modification of the Benzene Ring:

The benzene ring can also be functionalized to generate analogues. Electrophilic aromatic substitution on the benzene ring would be directed by the existing substituents. The furan ring and the methyl group are activating, while the benzyl acetate group is deactivating. The positions ortho and para to the activating groups would be the most likely sites for substitution. Cross-coupling reactions can also be employed if a halogen is introduced onto the benzene ring.

Library Synthesis:

By combining the derivatization strategies for the furan ring, the benzene ring, the methyl group, and the ester functionality, a combinatorial approach can be used to generate a library of analogues. For instance, a set of 5-substituted furan derivatives could be prepared, and each of these could then be subjected to a variety of ester exchange reactions. This would rapidly generate a diverse library of compounds that can be screened for desired properties, allowing for the elucidation of key structural features that govern reactivity and biological activity.

The table below outlines a hypothetical library synthesis plan.

| Core Structure Modification | Example Reaction | Resulting Intermediate | Further Derivatization (Ester Exchange) | Final Analogue Example |

|---|---|---|---|---|

| Furan C5-Position | Bromination (Br₂/Dioxane) | 3-(5-Bromo-furan-2-yl)-2-methylbenzyl acetate | Enzymatic transesterification with vinyl propionate | 3-(5-Bromo-furan-2-yl)-2-methylbenzyl propionate |

| Furan C5-Position | Friedel-Crafts Acylation (Ac₂O/BF₃·OEt₂) | 3-(5-Acetyl-furan-2-yl)-2-methylbenzyl acetate | Acid-catalyzed hydrolysis | (3-(5-Acetyl-furan-2-yl)-2-methylphenyl)methanol |

| Methyl Group | Oxidation (KMnO₄) | 2-(Acetoxymethyl)-6-(furan-2-yl)benzoic acid | Esterification of new carboxyl group (MeOH/H⁺) | Methyl 2-(acetoxymethyl)-6-(furan-2-yl)benzoate |

Role of 3 Furan 2 Yl 2 Methylbenzyl Acetate in Novel Organic Transformations

Utilization as a Key Precursor in Multi-Step Organic Syntheses

There is currently no available scientific literature that describes the utilization of 3-(Furan-2-yl)-2-methylbenzyl acetate (B1210297) as a key precursor in multi-step organic syntheses. Searches for its application in the total synthesis of natural products or complex target molecules did not yield any specific examples. While furan-containing compounds are valuable precursors in various synthetic pathways, the specific application of this acetate derivative has not been documented.

Participation in Cascade, Domino, and One-Pot Reactions

No published research could be found that details the participation of 3-(Furan-2-yl)-2-methylbenzyl acetate in cascade, domino, or one-pot reactions. Although furan (B31954) moieties can participate in a variety of cascade sequences, such as cycloadditions and rearrangements, there are no specific examples in the literature that utilize this compound as a substrate for these complex transformations. researchgate.netnih.govtubitak.gov.tr

Development of New Methodologies and Reaction Discoveries Featuring the Compound as a Building Block

There is no evidence in the current body of scientific literature of new synthetic methodologies or reaction discoveries that have been developed using this compound as a key building block. The exploration of novel chemical space often relies on the use of unique starting materials to access new molecular architectures; however, this particular compound has not been identified as a foundational component in such developmental studies. chimicatechnoacta.ru

Future Research Directions and Emerging Trends

Exploration of Undiscovered Reactivity Modes and Synthetic Pathways

The unique juxtaposition of a furan (B31954) ring and a benzyl (B1604629) acetate (B1210297) in 3-(Furan-2-yl)-2-methylbenzyl acetate opens avenues for novel chemical transformations. The furan moiety is known for its distinct reactivity, behaving at times like an aromatic ring and at others like an electron-rich diene. numberanalytics.com Future research could focus on leveraging this dual nature to uncover new reactivity modes.

Key areas for exploration include:

Intramolecular Cyclization Reactions: Investigating catalytic methods to induce intramolecular reactions between the furan ring and the benzyl acetate side chain could lead to complex polycyclic structures. Gold- or platinum-catalyzed cycloisomerization reactions, which are effective for other furan-containing compounds, could be a starting point. organic-chemistry.org

Diels-Alder Reactions: The furan ring can participate as a diene in Diels-Alder reactions. numberanalytics.com Exploring its reactivity with various dienophiles could yield intricate bridged-ring systems that are otherwise difficult to synthesize.

Ring-Opening and Rearrangement: Under acidic conditions, furans can undergo ring-opening to form 1,4-dicarbonyl compounds. stackexchange.com Studying this reactivity in the context of the benzyl acetate substituent could provide pathways to novel linear molecules with precisely placed functional groups.

Novel Synthetic Pathways: Current synthetic methods for substituted furans often rely on classical approaches like the Paal-Knorr synthesis or modern catalytic cross-coupling reactions. organic-chemistry.orgresearchgate.net Research into developing a convergent synthesis for this compound could involve innovative strategies such as C-H activation to directly couple a furan precursor with a 2-methylbenzyl derivative, thereby improving efficiency and reducing steps.

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Description | Potential Advantages | Research Focus |

| Linear Synthesis | Stepwise construction, e.g., synthesizing the furan-aryl bond first, followed by functionalization and esterification. | More conventional and predictable. | Optimization of individual reaction steps for higher yields. |

| Convergent Synthesis | Preparing the furan and benzyl acetate fragments separately before a final coupling step. | Higher overall efficiency and flexibility for analogue synthesis. | Development of novel, high-yield coupling reactions. |

| C-H Activation | Direct coupling of a furan C-H bond with a substituted toluene (B28343) derivative. | Highly atom-economical and reduces pre-functionalization steps. | Catalyst development and control of regioselectivity. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow chemistry offers significant advantages in terms of safety, reproducibility, scalability, and efficiency. acs.orgresearchgate.netnih.gov For a molecule like this compound, integrating its synthesis into flow platforms is a key emerging trend.

Future work in this area would likely involve:

Multi-Step Telescoped Synthesis: Designing a continuous flow setup where multiple reaction steps are performed in sequence without the need for isolating intermediates. acs.org This could involve, for instance, a flow reactor for a Suzuki or Stille coupling to form the furan-aryl bond, followed immediately by an in-line esterification module.

Enhanced Safety for Hazardous Reactions: The synthesis of furan derivatives can sometimes involve hazardous reagents or intermediates. Flow chemistry allows for the in situ generation and immediate consumption of such species, minimizing risk. researchgate.netnih.gov

Automated Optimization: Coupling flow reactors with automated systems and real-time analytics (e.g., Process Analytical Technology) would enable rapid optimization of reaction conditions such as temperature, pressure, residence time, and catalyst loading, accelerating the discovery of efficient synthetic routes. nih.gov

Development of More Sustainable and Atom-Economical Synthetic Routes

Green chemistry principles are increasingly guiding synthetic design. For this compound, there are significant opportunities to develop more sustainable and atom-economical synthetic pathways.

Key research directions include:

Biomass-Derived Feedstocks: The furan ring is a classic bio-derived chemical scaffold, often originating from the dehydration of carbohydrates like fructose (B13574) and xylose to produce 5-hydroxymethylfurfural (B1680220) (HMF) or furfural. mdpi.comfrontiersin.org Future syntheses should aim to start from these renewable feedstocks.

Atom-Economical Reactions: The concept of atom economy encourages the use of reactions that incorporate the maximum number of atoms from the reactants into the final product. numberanalytics.com This involves prioritizing addition and rearrangement reactions over substitution and elimination reactions. For instance, developing catalytic cycles that avoid the use of stoichiometric activating groups or leaving groups would be a primary goal.

Catalytic Approaches: Moving away from stoichiometric reagents to catalytic systems is fundamental to green chemistry. This includes using non-noble metal catalysts (e.g., iron, copper, nickel) in place of more expensive precious metals and exploring enzymatic catalysis for steps like esterification, which can proceed under mild conditions. nih.govmdpi.com A sustainable route for the acetylation step could involve isopropenyl acetate, which produces only acetone (B3395972) as a byproduct. rsc.org

| Aspect | Traditional Route | Sustainable/Atom-Economical Route |

| Furan Source | Petroleum-based precursors. | Furfural or HMF from biomass. frontiersin.org |

| Coupling Method | Multi-step synthesis with protecting groups and stoichiometric reagents. | Direct C-H activation or catalytic cross-coupling. |

| Esterification | Fischer esterification using strong mineral acids (e.g., H₂SO₄) and excess alcohol, generating acidic waste. scispace.com | Enzymatic catalysis (e.g., lipase) or use of greener acetylating agents. mdpi.comrsc.org |

| Solvents | Use of volatile and potentially toxic organic solvents. | Employment of green solvents or solvent-free conditions. |

Design of Next-Generation Analogues for Advanced Chemical Research

This compound serves as a scaffold that can be systematically modified to generate a library of next-generation analogues. Such analogues are invaluable for probing structure-activity relationships in medicinal chemistry or tuning material properties. ijabbr.com

Design strategies for new analogues could include:

Ring Substitution: Introducing a variety of functional groups (e.g., electron-donating or electron-withdrawing groups) at different positions on both the furan and benzene (B151609) rings to modulate the molecule's electronic properties.

Heterocyclic Scaffolds: Replacing the furan ring with other five-membered heterocycles like thiophene (B33073) or pyrrole, or even larger ring systems, to explore the impact on biological activity or material characteristics.

Linker Modification: Altering the length, rigidity, and chemical nature of the acetate linker connecting the benzyl group to the ester functionality. This could involve creating ethers, amides, or longer alkyl chains.

| Modification Site | Potential Substituent/Change | Anticipated Effect |

| Furan Ring | Halogens, cyano group, alkyl groups | Tune electronic properties, lipophilicity, and metabolic stability. |

| Benzene Ring | Methoxy, nitro, trifluoromethyl groups | Alter electronic character and potential for intermolecular interactions. |

| Ester Linker | Replace with amide or ether; vary chain length | Modify hydrolytic stability, polarity, and conformational flexibility. |

| Core Heterocycle | Replace furan with thiophene or pyrrole | Change aromaticity, geometry, and hydrogen bonding potential. |

Interdisciplinary Research Opportunities in Pure and Applied Chemistry

The chemical structure of this compound positions it at the intersection of several scientific disciplines, creating numerous opportunities for interdisciplinary research.

Medicinal Chemistry: Furan-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-cancer properties. ijabbr.comnih.govresearchgate.net Analogues of this compound could be synthesized and screened as potential therapeutic agents. The compound could serve as a novel scaffold for drug discovery programs.

Materials Science: Furan-based polymers, such as polyethylene (B3416737) furanoate (PEF), are being developed as bio-based alternatives to petroleum-derived plastics like PET. rsc.org The rigid structure of the furan-aryl motif suggests that this compound and its derivatives could be investigated as monomers for novel polymers or as components in organic electronic materials like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). acs.org

Agrochemicals: The furan scaffold is present in some agrochemicals. researchgate.net Screening new derivatives for herbicidal or insecticidal activity could open up applications in agriculture.

Flavor and Fragrance: Benzyl acetate itself is a well-known compound with a characteristic jasmine aroma. scispace.com The addition of the furan and methyl groups could create unique organoleptic properties, making analogues of interest to the flavor and fragrance industry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Furan-2-yl)-2-methylbenzyl acetate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between 2-furylboronic acid and a brominated benzyl acetate precursor. For example, 3-bromo-2-methylbenzyl acetate reacts with 2-furylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a THF/water mixture (70°C, 12h), achieving yields of ~65% . Base selection (e.g., K₂CO₃ vs. NaHCO₃) may alter reaction kinetics due to pH sensitivity of the acetate group.

- Key Data : GC-MS or HPLC analysis is critical for monitoring intermediates. A reported retention time for the product is 8.2 min (C18 column, acetonitrile/water 70:30) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- ¹H NMR : Expect signals at δ 2.35 ppm (CH₃ on benzyl), δ 5.10 ppm (CH₂ from acetate), and δ 6.30–7.50 ppm (furan and aromatic protons). Coupling constants (e.g., J = 3.5 Hz for furan protons) confirm substitution patterns .

- IR : Strong absorbance at ~1740 cm⁻¹ (C=O stretch of acetate) and 1600 cm⁻¹ (furan C=C) .

- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (e.g., Mo Kα radiation) resolves the dihedral angle between furan and benzene rings (~45°), critical for understanding steric effects .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved when synthesizing derivatives?

- Case Study : Discrepancies in aromatic proton shifts (e.g., δ 7.2 vs. δ 7.4 ppm) may arise from solvent polarity or rotational isomerism of the acetate group. Use deuterated DMSO to stabilize conformers or variable-temperature NMR to observe dynamic effects .

- Advanced Technique : 2D-COSY and NOESY can differentiate between para/meta substitution artifacts caused by competing reaction pathways (e.g., Fries rearrangement during acetylation) .

Q. What strategies optimize the regioselectivity of electrophilic substitutions on the benzyl ring?

- Experimental Design :

- Directing Groups : The methyl group at position 2 directs electrophiles (e.g., nitration) to position 5 of the benzyl ring. DFT calculations (B3LYP/6-31G*) predict a 15 kcal/mol activation barrier difference between meta and para positions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nitration regioselectivity (85% para product) compared to non-polar solvents (60% para in toluene) .

Q. How does the furan ring influence the compound’s biological activity in enzyme inhibition assays?

- Methodology : Docking studies (AutoDock Vina) suggest the furan oxygen forms hydrogen bonds with cytochrome P450 3A4 (CYP3A4) active-site residues (e.g., Arg-105). Competitive inhibition assays (IC₅₀ = 12 μM) validate this interaction using fluorogenic substrates like 7-benzyloxy-4-trifluoromethylcoumarin .

- Data Contradiction : Some studies report weak inhibition (IC₅₀ > 50 μM) due to variations in assay pH (7.4 vs. 6.8) affecting protonation of the furan oxygen .

Methodological Notes

- Synthesis Troubleshooting : If cross-coupling yields drop below 50%, check for Pd black formation (indicating catalyst decomposition) and switch to Pd(OAc)₂ with SPhos ligand for improved stability .

- Crystallization : Recrystallize from ethanol/water (1:3) to obtain needle-like crystals suitable for X-ray analysis. Slow cooling (1°C/min) minimizes twinning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.